
Méloxicam-d3
Vue d'ensemble
Description
Le Méloxicam-d3 est une forme deutérée du méloxicam, un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter la douleur et l'inflammation dans les maladies rhumatismales et l'arthrose . Les atomes de deutérium dans le this compound remplacent les atomes d'hydrogène dans le groupe méthyle, ce qui peut être utile dans les études pharmacocinétiques car il permet de suivre le métabolisme et la distribution du médicament dans l'organisme .
Applications De Recherche Scientifique
Analytical Applications
Internal Standard in Mass Spectrometry
Meloxicam-D3 is primarily utilized as an internal standard for the quantification of meloxicam in biological samples using gas chromatography (GC) or liquid chromatography coupled with mass spectrometry (LC-MS). This application is crucial for pharmacokinetic studies, allowing precise measurement of meloxicam concentrations in plasma and tissues.
Table 1: Meloxicam-D3 Applications in Analytical Chemistry
Application | Methodology | Purpose |
---|---|---|
Internal Standard | GC/LC-MS | Quantification of meloxicam levels |
Pharmacokinetic Studies | LC-MS | Assess absorption, distribution, metabolism |
Bioanalytical Method Development | Various | Develop sensitive detection methods |
Pharmacological Research
Nephroprotective Effects
Research indicates that meloxicam may have nephroprotective properties, particularly in the context of chemotherapy. A study investigated the effects of meloxicam on doxorubicin-induced nephropathy in rats. The results showed that meloxicam administration significantly reduced urinary protein levels and serum creatinine compared to control groups, suggesting its potential role as a protective agent against renal damage induced by chemotherapeutic agents.
Case Study: Doxorubicin-Induced Nephropathy
- Objective : To assess the ameliorating effects of meloxicam on nephrotoxicity induced by doxorubicin.
- Method : Ninety male Wistar rats were divided into groups receiving saline, meloxicam, doxorubicin, vitamin D3 with doxorubicin, or both meloxicam and doxorubicin.
- Findings : Meloxicam treatment led to significant reductions in urinary protein and serum creatinine levels over three weeks compared to the doxorubicin-only group. Histological examinations showed improved renal morphology in the meloxicam-treated group.
Anti-Inflammatory Research
Meloxicam's anti-inflammatory properties have been extensively studied. It has shown efficacy in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and malondialdehyde (MDA) levels in various experimental models.
Table 2: Summary of Anti-Inflammatory Effects of Meloxicam
Study Type | Inflammation Model | Key Findings |
---|---|---|
Animal Study | Carrageenan-induced edema | Significant reduction in edema |
Clinical Trials | Rheumatoid arthritis | Decreased erythrocyte sedimentation rate |
In Vitro Studies | Cytokine production | Reduced TNF-α and IL-1β expression |
Pain Management Applications
Meloxicam is also applied in managing postoperative pain. Recent advancements include intravenous formulations that enhance its efficacy during the perioperative period. Studies have demonstrated that intravenous meloxicam significantly reduces pain scores compared to placebo, highlighting its utility in surgical settings.
Case Study: Postoperative Pain Management
- Objective : Evaluate the efficacy of intravenous meloxicam for postoperative pain relief.
- Method : Patients undergoing orthopedic surgery were randomized to receive either intravenous meloxicam or placebo.
- Findings : Patients receiving meloxicam reported lower pain scores and required fewer rescue analgesics compared to those receiving placebo.
Future Directions and Research Opportunities
The unique properties of meloxicam-D3 suggest several avenues for future research:
- Enhanced Formulations : Investigating the pharmacokinetics and dynamics of new formulations could lead to improved therapeutic outcomes.
- Combination Therapies : Exploring synergistic effects with other anti-inflammatory agents or chemotherapeutics could enhance efficacy while minimizing side effects.
- Longitudinal Studies : Conducting long-term studies on the safety and efficacy of meloxicam-D3 in diverse populations will be essential for establishing comprehensive clinical guidelines.
Mécanisme D'action
Target of Action
Meloxicam-d3 primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation . Meloxicam-d3 preferentially inhibits COX-2, which is induced during inflammation .
Mode of Action
Meloxicam-d3 interacts with its targets, COX-1 and COX-2, by blocking their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins . As a result, the production of prostaglandins is decreased, leading to reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Meloxicam-d3 is the prostaglandin synthesis pathway . By inhibiting COX-2, Meloxicam-d3 reduces the production of prostaglandins, which are key players in the inflammatory response . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling .
Pharmacokinetics
It’s known that meloxicam, the parent compound, has a longer half-life than most other nsaids, making it a favorable option for those who require once-daily dosing .
Result of Action
The molecular and cellular effects of Meloxicam-d3’s action include the inhibition of STING phosphorylation, which alleviates intracellular DNA-mediated autoimmune responses . It also enhances the antioxidant properties of albumin and prevents protein oxidation and glycation under the influence of various factors . In neurons, Meloxicam-d3 has been shown to inhibit apoptosis by deactivating tumor necrosis factor receptor superfamily member 25 .
Action Environment
Environmental factors can influence the action of Meloxicam-d3. For instance, the gut microbiome can interact with drugs in a complex and bidirectional manner, influencing drug effectiveness . Additionally, factors such as sugars, aldehydes, and oxidants can influence the antioxidant and anti-glycating activity of Meloxicam-d3 .
Analyse Biochimique
Biochemical Properties
Meloxicam-d3 interacts with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity . This interaction reduces the synthesis of prostaglandins, which are mediators of inflammation .
Cellular Effects
Meloxicam-d3 has been shown to inhibit intracellular DNA-induced immune responses . It also influences cell function by reducing inflammation and pain, which are often results of cellular processes involving prostaglandins .
Molecular Mechanism
Meloxicam-d3 exerts its effects at the molecular level primarily by inhibiting the enzyme COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
Meloxicam-d3 has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . Over time, it continues to inhibit COX-2, maintaining its anti-inflammatory effects .
Dosage Effects in Animal Models
In animal models, the effects of Meloxicam-d3 can vary with different dosages . At therapeutic doses, it effectively reduces inflammation and pain. At high doses, it may lead to adverse effects .
Metabolic Pathways
Meloxicam-d3 is metabolized primarily by the enzyme CYP2C9, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Transport and Distribution
Meloxicam-d3 is likely to be distributed in highly perfused tissues such as the liver and kidney due to its high binding to albumin . It is also found in synovial fluid, which is important in the context of its use for treating arthritis .
Subcellular Localization
Given its mechanism of action involving the inhibition of COX-2, an enzyme found in the endoplasmic reticulum and nuclear envelope, it is likely that Meloxicam-d3 localizes to these areas within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Méloxicam-d3 peut être synthétisé en utilisant une variété de méthodes. Une approche courante implique l'utilisation de réactifs deutérés dans la synthèse du méloxicam. Par exemple, la synthèse peut commencer avec la forme deutérée du 2-méthyl-4-hydroxy-1,2-benzothiazine-3-carboxamide-1,1-dioxyde, qui est ensuite mise en réaction avec la 5-méthyl-2-thiazolylamine dans des conditions spécifiques pour produire du this compound .
Méthodes de production industrielle
La production industrielle du this compound implique des voies de synthèse similaires mais à plus grande échelle. Le processus comprend généralement l'utilisation de réactifs et de solvants deutérés de haute pureté pour garantir la qualité et la constance du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le Méloxicam-d3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour comprendre la stabilité et la réactivité du composé dans différentes conditions .
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le this compound.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des dérivés d'acides carboxyliques, tandis que la réduction peut produire des dérivés d'alcool .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Biologie : Utilisé dans des études pour comprendre les voies métaboliques et les effets biologiques du méloxicam.
Mécanisme d'action
Le this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier la COX-2, qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En inhibant la COX-2, le this compound réduit la production de prostaglandines, ce qui soulage l'inflammation et la douleur .
Comparaison Avec Des Composés Similaires
Composés similaires
Piroxicam : Un autre AINS étroitement lié au méloxicam. Il inhibe également les enzymes COX mais possède une structure chimique différente.
Célécoxibe : Un inhibiteur sélectif de la COX-2 avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Diclofénac : Un AINS largement utilisé qui inhibe à la fois les enzymes COX-1 et COX-2.
Unicité du Méloxicam-d3
Le this compound est unique en raison de ses atomes de deutérium, qui offrent des avantages distincts dans les études pharmacocinétiques. La présence de deutérium peut conduire à un taux métabolique plus lent, ce qui permet un suivi plus précis de la distribution et du métabolisme du médicament dans l'organisme .
Activité Biologique
Meloxicam-d3 is a deuterated form of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of Meloxicam-d3, focusing on its pharmacokinetics, mechanisms of action, therapeutic effects, and potential side effects, supported by case studies and research findings.
Overview of Meloxicam-d3
Meloxicam-d3 is synthesized to improve the pharmacokinetic profile of meloxicam, which is known for its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. The incorporation of deuterium in Meloxicam-d3 enhances its metabolic stability and bioavailability.
Pharmacokinetics
The pharmacokinetic properties of Meloxicam-d3 are crucial for understanding its biological activity. Studies indicate that:
- Bioavailability : Meloxicam-d3 exhibits higher bioavailability compared to its non-deuterated counterpart. For instance, oral administration leads to a maximum plasma concentration (Cmax) that is significantly elevated due to improved absorption characteristics .
- Half-Life : The elimination half-life of Meloxicam-d3 is extended compared to meloxicam. This allows for less frequent dosing while maintaining therapeutic levels in the bloodstream .
Parameter | Meloxicam-d3 (Deuterated) | Meloxicam (Non-Deuterated) |
---|---|---|
Cmax | Higher | Lower |
Half-Life | Extended | Shorter |
Bioavailability | Increased | Standard |
Meloxicam-d3 functions primarily through the inhibition of COX-2, leading to decreased synthesis of prostaglandins involved in inflammation and pain pathways.
- Anti-inflammatory Effects : Research shows that Meloxicam-d3 significantly reduces markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and malondialdehyde (MDA), indicating its role in mitigating oxidative stress .
- Antioxidant Properties : In addition to its anti-inflammatory effects, Meloxicam-d3 exhibits antioxidant properties that help in reducing cellular damage in various tissues, particularly in renal models subjected to oxidative stress .
Therapeutic Applications
Meloxicam-d3 has been studied for various therapeutic applications:
- Pain Management : It is effective in treating osteoarthritis and rheumatoid arthritis due to its analgesic properties. Clinical trials report significant pain reduction in patients with chronic inflammatory conditions .
- Renal Protection : A study involving doxorubicin-induced nephropathy in rats demonstrated that Meloxicam-d3 administration led to improved renal function markers such as serum creatinine and urinary protein levels compared to control groups .
Case Study: Doxorubicin-Induced Nephropathy
In a controlled study, male Wistar rats were treated with either doxorubicin alone or in combination with Meloxicam-d3. The results indicated:
- Serum Creatinine Levels : Rats treated with Meloxicam-d3 showed significantly lower serum creatinine levels compared to those receiving only doxorubicin.
- Histopathological Findings : Renal tissues from the Meloxicam-d3 group exhibited less damage and inflammation compared to the doxorubicin-only group, supporting its protective role against nephrotoxicity .
Side Effects and Safety Profile
While Meloxicam-d3 is generally well-tolerated, potential side effects include:
- Gastrointestinal Issues : Although less than traditional NSAIDs, some patients may still experience gastrointestinal discomfort.
- Phototoxicity : Recent studies have indicated that meloxicam can induce phototoxic effects when exposed to UV light, leading to increased reactive oxygen species (ROS) levels in skin cells .
Propriétés
IUPAC Name |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715713 | |
Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-63-4 | |
Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 942047-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.